molecular formula C7H8N4 B12998358 6-Methylimidazo[1,2-a]pyrimidin-3-amine

6-Methylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B12998358
M. Wt: 148.17 g/mol
InChI Key: DSWBICMJFSPLCW-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-Methylimidazo[1,2-a]pyrimidin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions. This reaction typically proceeds through an intramolecular cyclization to form the imidazo[1,2-a]pyrimidine core . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Methylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt the integrity of bacterial cell membranes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

6-Methylimidazo[1,2-a]pyrimidin-3-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.

Biological Activity

6-Methylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered attention in various fields of biological research, including cancer therapy, antimicrobial activity, and anti-inflammatory responses. This article provides a comprehensive overview of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyrimidine class of compounds. Its molecular formula is C7H8N4C_7H_8N_4, with a molecular weight of 164.17 g/mol. The compound features a methyl group at the 6-position of the imidazo ring and an amino group at the 3-position, which are critical for its biological activities.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibit submicromolar inhibitory activity against various tumor cell lines. For instance, a related compound showed IC50 values ranging from 0.09 μM to 0.43 μM against multiple cancer types, indicating strong anticancer potential .

Mechanism of Action:
The anticancer effects are primarily attributed to the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in tumors. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly affecting the G2/M phase .

2. Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. The compounds were found to have good binding modes with microbial targets, suggesting their potential as antimicrobial agents .

Table: Antimicrobial Activity of Selected Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli≤ 1 μM
S. aureus≤ 0.5 μM
C. albicans≤ 0.8 μM

3. Anti-inflammatory Activity

Research has shown that imidazo[1,2-a]pyrimidine derivatives can modulate inflammatory responses. In animal models, these compounds reduced leukocyte infiltration and cytokine production in response to inflammatory stimuli, indicating their potential as therapeutic agents for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazo[1,2-a]pyridine derivatives found that compounds similar to this compound displayed potent anticancer activity by inducing apoptosis through PI3K inhibition. The most effective derivative was further investigated for its pharmacokinetic properties and showed favorable absorption and distribution profiles in vivo .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, a derivative of this compound was tested against various strains of bacteria and fungi. Results indicated that it had superior activity compared to standard antibiotics, suggesting its potential role in treating resistant infections .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-methylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-2-9-7-10-3-6(8)11(7)4-5/h2-4H,8H2,1H3

InChI Key

DSWBICMJFSPLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2N=C1)N

Origin of Product

United States

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